molecular formula C15H22ClNO3 B12843215 (3S,4R)-tert-Butyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylate hydrochloride

(3S,4R)-tert-Butyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylate hydrochloride

Cat. No.: B12843215
M. Wt: 299.79 g/mol
InChI Key: SPCJGQMPMZFRST-JHEYCYPBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4R)-tert-Butyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylate hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structural properties, which include a pyrrolidine ring substituted with a hydroxy group and a phenyl group, making it a valuable intermediate in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-tert-Butyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylate hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.

    Introduction of the Hydroxy and Phenyl Groups: The hydroxy and phenyl groups are introduced through selective functionalization reactions. This may involve the use of protecting groups to ensure regioselectivity and stereoselectivity.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and automated purification techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-tert-Butyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The compound can undergo reduction reactions to form different derivatives, such as the reduction of the carbonyl group to an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other mild oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents such as halogens or nitrating agents.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidines, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds.

Scientific Research Applications

(3S,4R)-tert-Butyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and as a chiral ligand in asymmetric synthesis.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3S,4R)-tert-Butyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4R)-tert-Butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate hydrochloride
  • (3S,4R)-tert-Butyl 3-hydroxy-4-ethylpyrrolidine-1-carboxylate hydrochloride
  • (3S,4R)-tert-Butyl 3-hydroxy-4-isopropylpyrrolidine-1-carboxylate hydrochloride

Uniqueness

What sets (3S,4R)-tert-Butyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylate hydrochloride apart from similar compounds is the presence of the phenyl group, which imparts unique steric and electronic properties. This makes it particularly useful in asymmetric synthesis and as a chiral ligand in catalytic reactions.

Properties

Molecular Formula

C15H22ClNO3

Molecular Weight

299.79 g/mol

IUPAC Name

tert-butyl (3S,4R)-3-hydroxy-4-phenylpyrrolidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C15H21NO3.ClH/c1-15(2,3)19-14(18)16-9-12(13(17)10-16)11-7-5-4-6-8-11;/h4-8,12-13,17H,9-10H2,1-3H3;1H/t12-,13+;/m0./s1

InChI Key

SPCJGQMPMZFRST-JHEYCYPBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)O)C2=CC=CC=C2.Cl

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)O)C2=CC=CC=C2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.